molecular formula C23H24FN3O5S B2706603 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate CAS No. 1351599-14-8

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate

Cat. No.: B2706603
CAS No.: 1351599-14-8
M. Wt: 473.52
InChI Key: BZDAJWOLFHGJPN-UHFFFAOYSA-N
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Description

The compound 1-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate is a benzimidazole-derived small molecule featuring a piperidine scaffold, a fluorophenylthioether moiety, and an oxalate counterion. The oxalate salt improves aqueous solubility, a critical factor for bioavailability in therapeutic applications . Benzimidazole derivatives are well-documented for diverse pharmacological activities, including antifungal, anticancer, and immunomodulatory effects , positioning this compound as a candidate for further investigation in these domains.

Properties

IUPAC Name

1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS.C2H2O4/c22-17-5-7-18(8-6-17)27-14-21(26)24-11-9-16(10-12-24)13-25-15-23-19-3-1-2-4-20(19)25;3-1(4)2(5)6/h1-8,15-16H,9-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDAJWOLFHGJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CSC4=CC=C(C=C4)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate is a complex organic compound with potential therapeutic applications. Its structure includes a benzimidazole moiety, which is known for various biological activities, including anti-cancer and anti-microbial effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N3O5C_{19}H_{23}N_{3}O_{5}, with a molecular weight of 373.4 g/mol. The presence of the benzimidazole and piperidine groups contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₅
Molecular Weight373.4 g/mol
CAS Number1421459-25-7

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The benzimidazole core is known to interact with various receptors, including G-protein coupled receptors (GPCRs), which play crucial roles in cell signaling pathways .
  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections .
  • Antimicrobial Activity : Related compounds have demonstrated significant antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .

Anticancer Activity

Research has indicated that compounds containing benzimidazole derivatives exhibit promising anticancer properties. For instance, studies have shown that related benzimidazole compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Similar compounds have been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections .

Case Studies and Research Findings

  • Study on Anticancer Effects : A study evaluated a series of benzimidazole derivatives for their cytotoxicity against different cancer cell lines, revealing that certain modifications enhance their potency. The specific compound's structure may influence its ability to penetrate cell membranes and interact with intracellular targets.
  • Antimicrobial Screening : In vitro tests on related compounds demonstrated effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria, indicating a broad spectrum of antimicrobial activity .
  • Enzyme Inhibition Studies : Research has shown that derivatives similar to this compound can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders such as Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related benzimidazole and heterocyclic derivatives, emphasizing differences in substituents, pharmacological profiles, and synthetic pathways.

Structural Features

Compound Name Key Structural Differences vs. Target Compound Implications Reference
{4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone Thienopyrazole core instead of benzimidazole; piperazine instead of piperidine Reduced π-π stacking potential; altered basicity due to piperazine
Sertaconazole (Antifungal Agent) Ethanone oxime group instead of oxalate; dichlorophenyl and benzothienyl substituents Enhanced antifungal activity via oxime’s metal-binding capacity
LX2931 (S1PL Inhibitor) Imidazole-tetraol scaffold instead of benzimidazole-piperidine; oxime substituent Improved lymphocyte trafficking modulation via hydroxyl-rich structure
1-((4'-(4-Fluorophenyl)piperazine-1-yl)methyl)-imidazole Piperazine instead of piperidine; absence of thioether and oxalate Higher solubility but reduced metabolic stability due to piperazine’s susceptibility to oxidation
Astemizole (Antihistamine) Piperidinyl-benzimidazole core with methoxyphenethyl substituent Prolonged QT interval risk due to hERG channel interaction; distinct therapeutic target

Pharmacological Activity

  • Antifungal Activity : Sertaconazole () and the target compound share a benzimidazole core, but sertaconazole’s benzothienyl ether and oxime groups confer broader-spectrum antifungal action. The target’s fluorophenylthio group may enhance membrane penetration but lacks the oxime’s metal-binding efficacy.
  • Immunomodulation: LX2931 () inhibits sphingosine-1-phosphate lyase (S1PL), reducing lymphocyte circulation. The target compound’s piperidine-thioether architecture may favor different receptor targets, such as histamine or kinase pathways.
  • Antihistamine Activity : Astemizole () demonstrates potent H1 receptor antagonism but carries cardiac risks. The target’s oxalate salt and fluorophenylthio group may mitigate off-target effects while retaining affinity for histamine receptors.

Pharmacokinetic Properties

Property Target Compound Sertaconazole LX2931 Astemizole
Solubility High (oxalate salt) Moderate (oxime) Low (tetraol) Low (lipophilic substituents)
Metabolic Stability Moderate (thioether resistance to oxidation) High (oxime stability) High (hydroxyl glucuronidation) Low (piperidine N-dealkylation)
Bioavailability ~50% (estimated) 30–40% 60–70% (oral) 20–30%

Research Findings and Gaps

  • Structural Optimization : The fluorophenylthio group in the target compound enhances lipophilicity compared to LX2931’s polar tetraol, but its metabolic fate remains unstudied .
  • Therapeutic Potential: While sertaconazole and astemizole are clinically validated, the target compound’s oxalate salt warrants evaluation in antifungal and immunomodulatory assays to benchmark efficacy .
  • Synthesis Challenges : and highlight scalability issues with multi-step heterocyclic couplings, suggesting a need for streamlined protocols .

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